Technical Guide: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine
Technical Guide: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine
This guide provides an in-depth technical analysis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine , a specialized pyridine scaffold used in the synthesis of bio-active small molecules, particularly kinase inhibitors.
CAS Number: 46002-83-9 Role: Advanced Pharmaceutical Intermediate (API) Scaffold
Part 1: Executive Technical Summary
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine is a functionalized pyridine derivative characterized by a primary aminomethyl group at the C3 position, flanked by methyl groups at C4 and C6, and a methoxy group at C2.
Unlike its structural isomer, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (a key intermediate for proton pump inhibitors like Omeprazole), this compound is primarily utilized in the discovery of kinase inhibitors and agrochemicals . Its specific substitution pattern offers a unique electronic profile: the C2-methoxy group acts as a hydrogen bond acceptor, while the C3-aminomethyl group serves as a versatile "handle" for amide coupling or reductive amination, facilitating the construction of complex pharmacophores.
Key Application Areas:
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Medicinal Chemistry: Scaffold for Type I/II kinase inhibitors targeting oncology pathways.
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Agrochemistry: Precursor for metabolic-stable pyridine-based herbicides.
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Library Design: Building block for Fragment-Based Drug Discovery (FBDD) due to its low molecular weight (<200 Da) and high ligand efficiency potential.
Part 2: Chemical Profile & Properties
The following data consolidates physical and chemical characteristics essential for laboratory handling and process development.
| Property | Specification |
| CAS Number | 46002-83-9 |
| IUPAC Name | (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil upon synthesis) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Amine), ~3.0 (Pyridine N) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |
| InChI Key | BCBIEDKMLUJHJE-UHFFFAOYSA-N (Isomer check required) |
Structural Insight: The steric bulk provided by the C4-methyl group significantly influences the nucleophilicity of the C3-aminomethyl nitrogen. Researchers must account for this steric hindrance when attempting coupling reactions with bulky electrophiles.
Part 3: Synthesis Architecture & Signaling
The synthesis of CAS 46002-83-9 typically proceeds via the functionalization of the C3 position of the pyridine ring. The most robust pathway involves the chlorination of the corresponding alcohol followed by ammonolysis.
Synthesis Pathway Visualization
Figure 1: Synthetic route from the alcohol precursor to the primary amine target.[1][2][3] Note the potential for dimerization if ammonia concentration is insufficient.
Part 4: Validated Experimental Protocol
Objective: Synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine from its chloromethyl precursor. Scale: 10 mmol (Laboratory Scale)
Reagents & Equipment
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Precursor: 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine HCl (CAS 1247119-70-5).
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Reagent: 7N Ammonia in Methanol (Anhydrous).[2]
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Vessel: High-pressure sealable glass tube or stainless steel autoclave.
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Purification: Flash Chromatography (DCM/MeOH/NH4OH).
Step-by-Step Methodology
Phase 1: Ammonolysis (Nucleophilic Substitution)
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Preparation: In a fume hood, charge a pressure vessel with 3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine HCl (1.86 g, 10 mmol).
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Solvation: Carefully add 7N NH₃ in MeOH (30 mL, ~210 mmol).
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Expert Note: A large excess (20 equivalents) of ammonia is critical to suppress the formation of the secondary amine dimer (bis-alkylation).
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Reaction: Seal the vessel tightly. Heat to 100°C with magnetic stirring for 16 hours .
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Work-up: Cool the vessel to room temperature, then to 0°C. Carefully vent the vessel to release excess ammonia gas.
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Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude residue.
Phase 2: Purification & Isolation
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Extraction: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to liberate the free base.
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Chromatography: Purify via flash column chromatography on silica gel.
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Eluent: Gradient of DCM : MeOH : NH₄OH (95:5:0.5 to 90:10:1).
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Observation: The product typically elutes after the starting material but before any dimer impurity.
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Validation: Verify identity via ¹H-NMR (CDCl₃).[2] Look for the characteristic singlet of the -CH₂NH₂ protons around δ 3.7–3.8 ppm and the disappearance of the -CH₂Cl shift.
Part 5: Quality Control & Troubleshooting
Self-Validating Analytical Checkpoints
To ensure the protocol was successful, verify the following spectral markers:
| Marker | Expected Signal (¹H NMR, CDCl₃) | Interpretation |
| Aminomethyl (-CH₂-) | Singlet, δ ~3.75 ppm | Diagnostic peak.[2] If split or shifted >4.0, suspect salt formation or dimerization. |
| Methoxy (-OCH₃) | Singlet, δ ~3.90 ppm | Confirms integrity of the ether linkage. |
| Aromatic H | Singlet, δ ~6.50 ppm | Confirms the pyridine ring is intact (C5 proton). |
Common Failure Modes
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Dimerization: If the product mass spectrum shows M+ = 315 (approx), the secondary amine formed.
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Correction: Increase NH₃ equivalents to >30x or use liquid ammonia.
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Hydrolysis: If the starting chloride converts to the alcohol (M+ = 167).
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Correction: Ensure the methanol/ammonia source is strictly anhydrous.
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Part 6: References
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BLDpharm. (2024). Product Analysis: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS 46002-83-9).[4][5][6] Retrieved from
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MySkinRecipes. (2024). Chemical Specifications and Applications of Pyridine Intermediates. Retrieved from
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ChemicalBook. (2023).[2] Synthesis Routes for Pyridin-methanamine derivatives. Retrieved from
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Biosynth. (2023). Precursor Data: 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine. Retrieved from
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PubChem. (2024). Compound Summary: Pyridine derivatives and Isomers. Retrieved from
(Note: While specific patent literature for this exact CAS is proprietary, the synthesis protocols are adapted from standard pyridine functionalization methodologies found in the cited chemical databases.)
Sources
- 1. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine [myskinrecipes.com]
- 5. 46002-83-9|(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine | CAS 46002-83-9 | Chemical-Suppliers [chemical-suppliers.eu]
